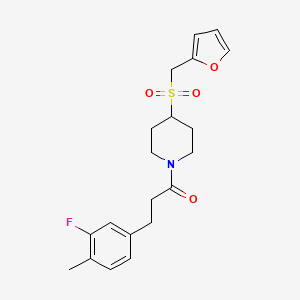

3-(3-Fluoro-4-methylphenyl)-1-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

3-(3-fluoro-4-methylphenyl)-1-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FNO4S/c1-15-4-5-16(13-19(15)21)6-7-20(23)22-10-8-18(9-11-22)27(24,25)14-17-3-2-12-26-17/h2-5,12-13,18H,6-11,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOUAVTAPUBMZQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCC(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CO3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3-Fluoro-4-methylphenyl)-1-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)propan-1-one, often referred to as a novel compound in pharmacological research, exhibits significant biological activity, particularly in the context of its potential therapeutic applications. This article synthesizes available literature and research findings regarding its biological properties, mechanisms of action, and implications for drug development.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Fluorinated aromatic ring : The presence of a fluorine atom enhances lipophilicity and may affect receptor binding.

- Piperidine moiety : This contributes to its interaction with various biological targets, particularly G protein-coupled receptors (GPCRs).

- Furan sulfonamide : This segment is crucial for its biological activity, potentially influencing enzyme interactions.

Pharmacological Targets

Research indicates that this compound may interact with several key pharmacological targets:

- Phosphodiesterase (PDE) Inhibition : Preliminary studies suggest that it inhibits specific PDE isoforms, which play a role in modulating cyclic nucleotide levels within cells. This inhibition can lead to various downstream effects, including anti-inflammatory responses .

- G Protein-Coupled Receptors (GPCRs) : The compound has shown potential as a modulator of GPCR activity, which is critical for many physiological processes .

Anti-inflammatory Effects

A notable aspect of the compound's biological activity is its anti-inflammatory properties. It has been demonstrated to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo models. This suggests potential applications in treating inflammatory diseases such as asthma and other respiratory conditions .

In Vivo Studies

A series of studies have evaluated the efficacy of this compound in animal models:

- Asthma Models : In murine models of asthma, the compound significantly reduced airway hyperresponsiveness and inflammation markers compared to control groups .

- Neuroinflammation : Studies have indicated that it may also exert neuroprotective effects by reducing inflammation in models of cerebral ischemia, suggesting its utility in neurodegenerative conditions .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has revealed that modifications to the piperidine and furan moieties can significantly affect biological activity. For instance:

| Modification | Effect on Activity |

|---|---|

| Increasing fluorination | Enhanced potency against PDEs |

| Altering sulfonamide structure | Improved selectivity for GPCRs |

| Modifying alkyl chains on piperidine | Varied anti-inflammatory efficacy |

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfonylpiperidine Analogues

Fluorophenyl Propan-1-one Derivatives

Fluorinated aryl groups are critical for metabolic stability and target binding. Notable examples include:

Physicochemical Impact of Fluorine Substitution :

- 3-Fluoro-4-methylphenyl (target) vs.

Physicochemical Properties

- Melting Points (MP): Chromenone derivatives with sulfonylpiperazine groups (e.g., Example 60 in ) exhibit MPs of 242–245°C, suggesting high thermal stability due to rigid aromatic systems . In contrast, simpler propan-1-one analogs (e.g., ) likely have lower MPs due to reduced crystallinity.

- Rotamerism : The compound 3aj () displays two rotamers in NMR, indicating conformational flexibility around the sulfonyl-piperidine bond—a property shared with the target compound due to its similar sulfonyl linkage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.